trans-4-Acetyl-5-(m-nitrophenyl)-4,5-dihydro-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-4-Acetyl-5-(m-nitrophenyl)-4,5-dihydro-2(3H)-furanone is an organic compound that belongs to the class of furanones. Furanones are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This compound features a furanone ring with an acetyl group and a meta-nitrophenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-Acetyl-5-(m-nitrophenyl)-4,5-dihydro-2(3H)-furanone typically involves the following steps:
Formation of the Furanone Ring: The furanone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a keto-ester.
Introduction of the Acetyl Group: The acetyl group can be introduced via an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
Attachment of the m-Nitrophenyl Group: The meta-nitrophenyl group can be attached through a nitration reaction, where a phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Trans-4-Acetyl-5-(m-nitrophenyl)-4,5-dihydro-2(3H)-furanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amines.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Trans-4-Acetyl-5-(m-nitrophenyl)-4,5-dihydro-2(3H)-furanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of trans-4-Acetyl-5-(m-nitrophenyl)-4,5-dihydro-2(3H)-furanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, triggering a cascade of cellular responses.
DNA Interaction: Interacting with DNA to modulate gene expression and cellular functions.
Comparison with Similar Compounds
Trans-4-Acetyl-5-(m-nitrophenyl)-4,5-dihydro-2(3H)-furanone can be compared with other similar compounds, such as:
4-Acetyl-5-phenyl-4,5-dihydro-2(3H)-furanone: Lacks the nitro group, resulting in different chemical and biological properties.
4-Acetyl-5-(p-nitrophenyl)-4,5-dihydro-2(3H)-furanone: Has a para-nitrophenyl group instead of a meta-nitrophenyl group, affecting its reactivity and interactions.
4-Acetyl-5-(o-nitrophenyl)-4,5-dihydro-2(3H)-furanone: Contains an ortho-nitrophenyl group, leading to distinct steric and electronic effects.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable intermediate in organic synthesis and a promising candidate for further study in biology and medicine.
Properties
CAS No. |
83294-29-5 |
---|---|
Molecular Formula |
C12H11NO5 |
Molecular Weight |
249.22 g/mol |
IUPAC Name |
4-acetyl-5-(3-nitrophenyl)oxolan-2-one |
InChI |
InChI=1S/C12H11NO5/c1-7(14)10-6-11(15)18-12(10)8-3-2-4-9(5-8)13(16)17/h2-5,10,12H,6H2,1H3 |
InChI Key |
KWSKXIQOBYNNLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC(=O)OC1C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.